N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a benzene ring, an ethoxy group, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . These compounds are known to interact with various biochemical pathways, but the exact pathways affected by this specific compound require further investigation.
Result of Action
Similar compounds have been shown to display potent antibacterial activity, indicating that they may have a significant effect at the molecular and cellular level .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other agents, as seen in the case of hybrid antimicrobials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 4-ethoxybenzo[d]thiazole-2-amine with 1-methyl-1H-pyrazole-3-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes or proteins makes it a candidate for drug development.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions. It can serve as a probe to investigate biological processes and mechanisms.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: The compound can be utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in target proteins. This structural feature can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)15-14(21-11)16-13(19)9-7-8-18(2)17-9/h4-8H,3H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFQICQYZXVRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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